molecular formula C21H18FN3O3S2 B15097773 N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide

N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B15097773
M. Wt: 443.5 g/mol
InChI Key: XXCFNDPTUQEQNF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of functional groups such as the fluorophenyl and furylmethyl groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex molecules.

    Biology: Its potential biological activity could make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: If the compound exhibits pharmacological activity, it could be explored as a therapeutic agent for various diseases.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:

  • N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide
  • N-(4-bromophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This could make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H18FN3O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H18FN3O3S2/c1-12-13(2)30-19-18(12)20(27)25(10-16-4-3-9-28-16)21(24-19)29-11-17(26)23-15-7-5-14(22)6-8-15/h3-9H,10-11H2,1-2H3,(H,23,26)

InChI Key

XXCFNDPTUQEQNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CO4)C

Origin of Product

United States

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